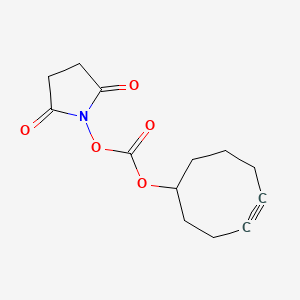

Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate

Beschreibung

Cyclooct-4-in-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat ist eine chemische Verbindung mit der Summenformel C13H15NO5 und einem Molekulargewicht von 265,26 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die einen Cyclooctin-Rest und einen Pyrrolidinon-Ring umfasst. Aufgrund ihrer Reaktivität und ihrer funktionellen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.

Eigenschaften

Molekularformel |

C13H15NO5 |

|---|---|

Molekulargewicht |

265.26 g/mol |

IUPAC-Name |

cyclooct-4-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |

InChI |

InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,2,4-9H2 |

InChI-Schlüssel |

GAXCQEMLTUOIAE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC#CCCC(C1)OC(=O)ON2C(=O)CCC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cyclooct-4-in-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat erfolgt typischerweise durch die Reaktion von Cyclooctin mit 2,5-Dioxopyrrolidin-1-ylcarbonat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die spezifischen Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, können je nach gewünschter Ausbeute und Reinheit des Produkts variieren .

Industrielle Produktionsmethoden

In industriellen Umgebungen erfolgt die Produktion von Cyclooct-4-in-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat durch großtechnische Synthese unter optimierten Reaktionsbedingungen. Das Verfahren umfasst die Reinigung des Produkts durch Techniken wie Kristallisation, Destillation oder Chromatographie, um hohe Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Cyclooct-4-in-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat wird aufgrund seiner vielseitigen Reaktivität und funktionellen Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Einige seiner Anwendungen umfassen:

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexer Moleküle und Materialien verwendet.

Biologie: Sie wird in der bioorthogonalen Chemie zur Markierung und Bildgebung biologischer Moleküle eingesetzt.

Medizin: Die Verbindung wird auf ihr Potenzial für den Einsatz in Medikamenten-Abgabesystemen und therapeutischen Wirkstoffen untersucht.

Industrie: Sie wird bei der Entwicklung fortschrittlicher Materialien und Beschichtungen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Cyclooct-4-in-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat beinhaltet seine Reaktivität mit Nucleophilen und anderen reaktiven Spezies. Der Cyclooctin-Rest unterliegt spannungsinduzierten Cycloadditionsreaktionen, während die Carbonatgruppe an nucleophilen Substitutionsreaktionen teilnehmen kann. Diese Reaktionen ermöglichen es der Verbindung, verschiedene molekulare Ziele und Pfade zu modifizieren und mit ihnen zu interagieren.

Wissenschaftliche Forschungsanwendungen

Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is widely used in scientific research due to its versatile reactivity and functional properties. Some of its applications include:

Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.

Biology: It is employed in bioorthogonal chemistry for labeling and imaging biological molecules.

Medicine: The compound is investigated for its potential use in drug delivery systems and therapeutic agents.

Industry: It is used in the development of advanced materials and coatings

Wirkmechanismus

The mechanism of action of Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate involves its reactivity with nucleophiles and other reactive species. The cyclooctyne moiety undergoes strain-promoted cycloaddition reactions, while the carbonate group can participate in nucleophilic substitution reactions. These reactions enable the compound to modify and interact with various molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die Cyclooct-4-in-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat ähneln, umfassen:

- (E)-Cyclooct-4-enyl 2,5-Dioxo-1-pyrrolidinylcarbonat

- Benzyl 2,5-Dioxopyrrolidin-1-ylcarbonat

Einzigartigkeit

Cyclooct-4-in-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat ist aufgrund seiner Kombination aus einem Cyclooctin-Rest und einem Pyrrolidinon-Ring einzigartig, was ihm eine besondere Reaktivität und funktionelle Eigenschaften verleiht. Diese Einzigartigkeit macht es in verschiedenen wissenschaftlichen Forschungsanwendungen wertvoll, insbesondere in der bioorthogonalen Chemie und in der Materialwissenschaft .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.